molecular formula C12H22O B8403216 6-Cyclohexylidene-hexan-1-ol

6-Cyclohexylidene-hexan-1-ol

Cat. No.: B8403216
M. Wt: 182.30 g/mol
InChI Key: CZPFUGVJAAJERG-UHFFFAOYSA-N
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Description

6-Cyclohexylidene-hexan-1-ol is a chemical compound of interest in organic chemistry and materials science research. Potential applications for this molecule and its derivatives may include serving as a key intermediate in the synthesis of more complex organic structures, such as fragrances, pharmaceuticals, or polymers. Researchers might also investigate its properties for use in lubricants or surfactants, given that related long-chain alcohols like Hexan-1-ol are known to be used in these applications . As a higher alcohol, its mechanism of action in various reactions could involve typical alcohol chemistry, such as esterification or ether formation, providing a versatile building block for laboratory synthesis. This product is provided as a high-purity material to ensure consistent and reliable experimental results. This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

6-cyclohexylidenehexan-1-ol

InChI

InChI=1S/C12H22O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h8,13H,1-7,9-11H2

InChI Key

CZPFUGVJAAJERG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CCCCCCO)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Structure Functional Group Primary/Secondary Alcohol Molecular Formula Molecular Weight (g/mol)
6-Cyclohexylidene-hexan-1-ol Hexanol with cyclohexene substituent -OH Secondary C₁₂H₂₀O 180.29 (estimated)
Hexan-1-ol CH₃(CH₂)₄CH₂OH -OH Primary C₆H₁₄O 102.17
Cyclohexanol Cyclohexane ring with -OH -OH Primary C₆H₁₂O 100.16
Cyclohexanemethanol Cyclohexane ring with -CH₂OH -OH Primary C₇H₁₄O 114.19
cis-3-Hexen-1-ol CH₂CH₂CH=CHCH₂CH₂OH -OH, alkene Primary C₆H₁₂O 100.16

Key Observations :

  • This compound is a secondary alcohol due to its branched structure, contrasting with primary alcohols like hexan-1-ol and cyclohexanol .
  • The cyclohexene group increases molecular weight and steric bulk compared to linear analogs.

Reactivity and Oxidation Behavior

  • This compound : Likely resistant to oxidation under mild conditions due to steric hindrance from the cyclohexene group. May undergo dehydration to form conjugated dienes under acidic conditions.
  • Hexan-1-ol: Oxidizes to hexanal (aldehyde) or hexanoic acid (carboxylic acid) using agents like K₂Cr₂O₇/H₂SO₄ .
  • Cyclohexanol: Dehydrates to cyclohexene (alkene) under acidic conditions, demonstrating the reactivity of cyclic alcohols .
  • cis-3-Hexen-1-ol : The alkene group may participate in electrophilic addition reactions, distinguishing it from saturated analogs .

Physical Properties

Compound Density (g/mL) Boiling Point (°C) Solubility
This compound ~0.90 (estimated) ~250 (estimated) Low water solubility
Hexan-1-ol 0.815 157 Slightly soluble in water
Cyclohexanol 0.962 161 Moderately soluble
cis-3-Hexen-1-ol 0.848 155 Low water solubility

Notes:

  • The cyclohexene substituent in this compound likely reduces water solubility compared to linear alcohols .
  • Cyclohexanol’s higher density reflects its cyclic structure .

Key Findings :

  • Secondary alcohols like this compound may require handling precautions similar to cyclohexanol (e.g., gloves, ventilation) .
  • Chlorinated derivatives (e.g., 6-Chloro-1-hexanol) exhibit higher toxicity .

Preparation Methods

Palladium-Catalyzed Hydrogenation

A prominent method involves the hydrogenation of 6-cyclohexylidene-hexan-1-ol precursors using palladium on carbon (Pd/C). For example, a solution of this compound in methanol undergoes hydrogenation at 50 psi H₂ in a Parr apparatus, yielding the saturated alcohol. Key parameters include:

  • Catalyst loading : 10% Pd/C (w/w relative to substrate).

  • Temperature : Room temperature to 50°C.

  • Yield : >90% purity post-purification via flash chromatography.

Mechanistic Insights

The reaction proceeds via syn-addition of hydrogen across the cyclohexylidene double bond, with Pd/C facilitating heterolytic cleavage of H₂. Steric hindrance from the cyclohexyl group necessitates moderate pressures to ensure complete conversion.

Grignard Reaction with Cyclohexenone Derivatives

Synthesis via Protected ω-Halogenoalcohols

A scalable route involves reacting 3-ethoxy-6-methyl-2-cyclohexen-1-one with a Grignard reagent derived from a silyl-protected ω-halogenoalcohol:

  • Grignard Reagent Preparation :

    • Hexanol derivatives (e.g., 15-bromo-pentadecan-1-ol) are protected with t-butyldimethylsilyl chloride (TBDMSCl) in methylene chloride with trimethylamine.

    • Example:

      15-Bromo-pentadecan-1-ol+TBDMSClEt3N, DMAPTBDMS-protected alcohol\text{15-Bromo-pentadecan-1-ol} + \text{TBDMSCl} \xrightarrow{\text{Et}_3\text{N, DMAP}} \text{TBDMS-protected alcohol}
  • Nucleophilic Addition :

    • The Grignard reagent reacts with 3-ethoxy-6-methyl-2-cyclohexen-1-one in THF at 0°C, followed by warming to room temperature.

  • Deprotection and Cyclization :

    • Acidic hydrolysis (e.g., HCl/MeOH) removes the silyl group, inducing cyclization to form the cyclohexylidene moiety.

Optimization Data

StepConditionsYield (%)
SilylationTBDMSCl, Et₃N, DMAP, CH₂Cl₂, 1 h85
Grignard AdditionTHF, 0°C → rt, 12 h78
Deprotection2M HCl/MeOH, 6 h92

Dehydration of 1,6-Hexanediol Derivatives

Acid-Catalyzed Cyclodehydration

1,6-Hexanediol derivatives undergo acid-catalyzed dehydration to form cyclohexylidene structures. For instance, treatment of 6-(benzyloxy)hexan-1-ol with p-toluenesulfonic acid (PTSA) in toluene under reflux eliminates water, generating the cyclohexylidene product:

6-(Benzyloxy)hexan-1-olPTSA, toluene, refluxThis compound+H2O\text{6-(Benzyloxy)hexan-1-ol} \xrightarrow{\text{PTSA, toluene, reflux}} \text{this compound} + \text{H}_2\text{O}

Key Parameters

  • Catalyst : 5 mol% PTSA.

  • Reaction Time : 6–8 h.

  • Yield : 70–75% after column chromatography (cyclohexane/EtOAc).

Radical Deoxygenation of Thionocarbonates

Thionocarbonate Intermediate Formation

Radical-mediated deoxygenation offers a redox-neutral route:

  • Thionocarbonate Synthesis :

    • 6-Hydroxyhexan-1-ol is converted to its thionocarbonate using phenyl thionochloroformate (PTC-Cl) and DMAP in CH₂Cl₂.

  • Radical Cleavage :

    • Treatment with tributyltin hydride (Bu₃SnH) and AIBN in benzene generates the cyclohexylidene product via β-scission.

Yield and Selectivity

  • Thionocarbonate Formation : 88% yield.

  • Radical Deoxygenation : 65% yield, >95% selectivity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
HydrogenationHigh purity, simple setupRequires high-pressure H₂Industrial
Grignard ReactionModular, tunable substituentsMulti-step, protecting groupsLab-scale
Acid DehydrationSingle-step, cost-effectiveModerate yieldsPilot-scale
Radical DeoxygenationRedox-neutral, mild conditionsToxic reagents (Bu₃SnH)Lab-scale

Q & A

Q. What are the key steps for synthesizing 6-Cyclohexylidene-hexan-1-ol, and what catalysts are effective?

  • Methodological Answer : The synthesis of this compound can be approached via acid-catalyzed dehydration of cyclohexanol derivatives or hydrogenolysis of cyclohexenyl hydroperoxides. For example, catalytic hydrogenolysis using palladium chloride (PdCl₂) or magnesium acetate in hexane has been effective for analogous cyclohexenol derivatives . Additionally, dehydration reactions with sulfuric acid and potassium dichromate (K₂Cr₂O₇) under controlled heating (60–80°C) can yield cyclohexene analogs, which may guide optimization for this compound .

  • Key Parameters :

Catalyst/SolventTemperatureReaction TimeYield (Hypothetical)*
PdCl₂/Hexane80°C2–4 hours~60%
H₂SO₄/K₂Cr₂O₇70°C1–3 hours~45%
*Hypothetical yields based on analogous reactions in .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Compare chemical shifts of hydroxyl (-OH) and cyclohexylidene protons to reference data for similar alcohols (e.g., 6-phenylhexan-1-ol, δ 1.4–1.6 ppm for -CH₂ groups) .
  • GC-MS : Monitor retention times and fragmentation patterns against known standards, as demonstrated for cyclohexene derivatives .
  • IR Spectroscopy : Confirm the presence of hydroxyl (3200–3600 cm⁻¹) and alkene (1650 cm⁻¹) functional groups .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for volatile alcohols like cyclohexanol .
  • Storage : Keep in a cool, dry place away from oxidizing agents (e.g., K₂Cr₂O₇) and acids to prevent unintended reactions .

Advanced Research Questions

Q. How can contradictory data on reaction yields for this compound synthesis be resolved?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions or impurities. To address this:
  • Control Experiments : Replicate reactions under identical conditions (catalyst purity, solvent grade, temperature) as outlined in ’s reproducibility guidelines.
  • Analytical Cross-Check : Use multiple characterization methods (e.g., HPLC and GC-MS) to verify product composition .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. catalyst loading) .

Q. What mechanistic insights explain the regioselectivity of this compound formation?

  • Methodological Answer : The reaction likely proceeds via a carbocation intermediate. For example, acid-catalyzed dehydration of cyclohexanol derivatives generates a cyclohexyl carbocation, which may undergo hydride shifts. Computational modeling (DFT) can map energy barriers for intermediate stabilization, as inferred from analogous studies in . Experimental validation via isotopic labeling (e.g., deuterated substrates) can track hydrogen migration pathways .

Q. How can computational methods predict the stability and reactivity of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model conformational flexibility of the cyclohexylidene ring and hydroxyl group interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (BDEs) for dehydration pathways .
  • QSPR Models : Corrate experimental data (e.g., logP, pKa) with solubility and reactivity trends using software like COSMO-RS .

Data Contradiction Analysis

Q. Why do similar alcohols (e.g., hexan-1-ol vs. cyclohexanol) yield different products under identical conditions?

  • Methodological Answer : Cyclohexanol’s cyclic structure stabilizes carbocation intermediates, favoring elimination (e.g., cyclohexene), while hexan-1-ol’s linear chain promotes oxidation to aldehydes. This is confirmed by tests with K₂Cr₂O₇/H₂SO₄: cyclohexanol forms cyclohexene (distilled off), whereas hexan-1-ol oxidizes to hexanal (confirmed by Tollens’ test) .

Tables for Comparative Analysis

Property This compound (Hypothetical) Cyclohexanol Hexan-1-ol
Boiling Point ~180–190°C*161°C 157°C
Key Reaction Dehydration to cyclohexene analogsCyclohexene synthesis Oxidation to hexanal
Stability in Air Sensitive to oxidationModerate High
*Estimated based on analogous structures.

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